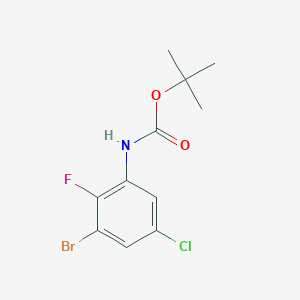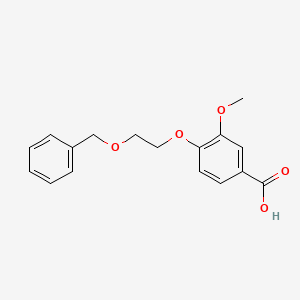
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is an organic compound that features a furan ring, a methoxyethyl group, and a methylthio-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide typically involves a multi-step process:
Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound, which can be achieved through various methods such as the cyclization of appropriate precursors.
Introduction of the methoxyethyl group: The furan-2-yl intermediate is then reacted with a methoxyethylating agent under suitable conditions to introduce the methoxyethyl group.
Formation of the acrylamide moiety: The final step involves the reaction of the intermediate with an acrylamide derivative, such as 3-(4-(methylthio)phenyl)acrylamide, under conditions that promote the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the methoxyethyl group can be oxidized under appropriate conditions.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The methylthio group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products may include furan-2-carboxylic acid derivatives.
Reduction: Products may include amine derivatives of the acrylamide moiety.
Substitution: Products may include phenyl derivatives with various functional groups replacing the methylthio group.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Researchers may study its interactions with biological targets to develop new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of its structure to achieve desired characteristics.
Mécanisme D'action
The mechanism of action of (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and methoxyethyl group may play a role in binding to these targets, while the acrylamide moiety may participate in covalent interactions. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-phenylacrylamide: Lacks the methylthio group on the phenyl ring.
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a methylthio group on the phenyl ring.
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-chlorophenyl)acrylamide: Contains a chloro group instead of a methylthio group on the phenyl ring.
Uniqueness
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is unique due to the presence of the methylthio group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as enhanced binding affinity to biological targets or improved material properties.
Propriétés
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-16(15-4-3-11-21-15)12-18-17(19)10-7-13-5-8-14(22-2)9-6-13/h3-11,16H,12H2,1-2H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWFWDPMRQEOJW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=C(C=C1)SC)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)


![6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2597073.png)

![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide](/img/structure/B2597075.png)

![2,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2597078.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2597086.png)

![N-[(4-CHLOROPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2597091.png)
